1,5,6-Trimethylbenzimidazole

Descripción general

Descripción

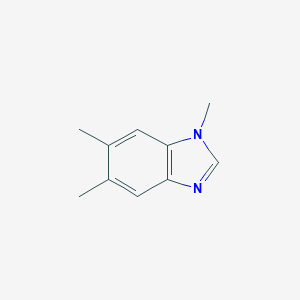

1,5,6-Trimethylbenzimidazole is an organic compound belonging to the benzimidazole family. It is characterized by a benzimidazole core with three methyl groups attached at the 1, 5, and 6 positions. This compound is known for its stability and unique chemical properties, making it a subject of interest in various scientific fields.

Métodos De Preparación

Synthetic Routes and Reaction Conditions: 1,5,6-Trimethylbenzimidazole can be synthesized through the condensation of o-phenylenediamine with trimethyl orthoformate. The reaction typically involves heating the reactants in the presence of an acid catalyst, such as hydrochloric acid, to facilitate the formation of the benzimidazole ring. The reaction can be represented as follows:

C6H4(NH2)2+HC(OCH3)3→C6H4N(NH)CH+3CH3OH

Industrial Production Methods: In industrial settings, the synthesis of this compound may involve the use of more efficient catalysts and optimized reaction conditions to increase yield and purity. The process may also include steps for purification, such as recrystallization or chromatography, to obtain the desired product.

Análisis De Reacciones Químicas

Types of Reactions: 1,5,6-Trimethylbenzimidazole undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding N-oxides.

Reduction: Reduction reactions can convert the benzimidazole ring to a dihydrobenzimidazole derivative.

Substitution: Electrophilic substitution reactions can introduce different functional groups onto the benzimidazole ring.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.

Substitution: Electrophilic reagents like halogens or sulfonyl chlorides can be used under acidic or basic conditions.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-oxides, while substitution reactions can introduce various functional groups, leading to a wide range of derivatives.

Aplicaciones Científicas De Investigación

Medicinal Chemistry

TMBI and its derivatives have been explored for their pharmacological properties. Research indicates that benzimidazole derivatives often exhibit diverse biological activities, including:

- Antimicrobial Activity : TMBI has shown potential as an antimicrobial agent against various pathogens.

- Antiviral Properties : Its structural features may contribute to inhibiting viral replication.

- Anticancer Effects : Some studies suggest that TMBI can induce apoptosis in cancer cells, making it a candidate for cancer therapy.

A notable study demonstrated that TMBI could enhance the efficacy of certain antibiotics when used as a co-treatment, indicating its potential as an adjuvant in pharmacotherapy .

Agricultural Enhancements

TMBI has been investigated for its role in animal nutrition and agricultural practices:

- Vitamin B12 Synthesis : Recent studies have highlighted TMBI's role as a precursor in the biosynthesis of vitamin B12 in ruminants. Supplementation with TMBI has been shown to improve growth performance and nutrient utilization in sheep by enhancing rumen fermentation processes .

- Growth Stimulation : In animal feed formulations, TMBI has demonstrated growth-stimulating properties similar to those of traditional protein sources. This can be particularly beneficial in diets lacking sufficient protein content .

Biochemical Processes

The compound is also significant in biochemical research:

- Enzyme Interactions : TMBI acts as a cofactor for specific enzymes involved in metabolic pathways, enhancing their activity and efficiency. For example, it plays a role in the metabolism of certain amino acids and nucleotides .

- Biosynthesis Pathways : Studies have elucidated the anaerobic biosynthesis pathway of TMBI in microorganisms, showcasing its importance as a metabolic intermediate .

Case Study 1: Vitamin B12 Supplementation

A study conducted on sheep evaluated the effects of supplementing TMBI alongside cobalt on rumen fermentation and vitamin B12 synthesis. The results indicated significant improvements in growth performance and nutrient absorption when TMBI was included in the diet. This research supports the use of TMBI as an effective feed additive to enhance livestock productivity .

Case Study 2: Antimicrobial Efficacy

In another study focusing on the antimicrobial properties of TMBI, researchers tested its effectiveness against various bacterial strains. The results demonstrated that TMBI exhibited significant inhibitory effects, suggesting its potential use as a natural preservative or therapeutic agent against infections .

Mecanismo De Acción

The mechanism of action of 1,5,6-Trimethylbenzimidazole involves its interaction with specific molecular targets. For instance, in biological systems, it may inhibit certain enzymes or interact with DNA, leading to its observed biological effects. The exact pathways and targets can vary depending on the specific application and derivative used.

Comparación Con Compuestos Similares

Benzimidazole: The parent compound, lacking the methyl groups, is widely studied for its diverse applications.

2,5,6-Trimethylbenzimidazole: Another derivative with methyl groups at different positions, offering distinct chemical properties.

N-Ribosyl-dimethylbenzimidazole: Found in vitamin B12, highlighting the biological significance of benzimidazole derivatives.

Uniqueness: 1,5,6-Trimethylbenzimidazole is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its stability and reactivity make it a valuable compound for various applications, distinguishing it from other benzimidazole derivatives.

Actividad Biológica

1,5,6-Trimethylbenzimidazole is a derivative of benzimidazole, a class of compounds known for their diverse biological activities. This article explores the biological activity of this compound, focusing on its antimicrobial and anticancer properties, mechanisms of action, and potential applications in medicinal chemistry.

Chemical Structure and Properties

This compound features three methyl groups at positions 1, 5, and 6 of the benzimidazole ring. Its molecular formula is , with a molecular weight of approximately 188.226 g/mol . The presence of these methyl groups enhances the compound's lipophilicity and biological activity.

Antimicrobial Activity

This compound has been investigated for its antimicrobial properties. Studies have shown that it exhibits significant activity against various bacteria and fungi. The mechanism of action is primarily attributed to the compound's ability to inhibit key enzymes involved in microbial metabolism. For instance:

- Bacterial Inhibition : The compound has shown efficacy against Gram-positive bacteria like Staphylococcus aureus and Gram-negative bacteria such as Escherichia coli.

- Fungal Activity : It also demonstrates antifungal properties against species like Candida albicans.

The effectiveness of this compound as an antimicrobial agent is comparable to other benzimidazole derivatives, making it a candidate for further development in pharmaceuticals aimed at treating infections.

Anticancer Properties

Research indicates that this compound may possess anticancer properties. It has been studied for its ability to inhibit cancer cell proliferation through several mechanisms:

- Enzyme Inhibition : The compound acts as an inhibitor of protein kinases such as CK2 (casein kinase 2), which plays a crucial role in cancer cell survival and proliferation. In vitro studies have demonstrated that it can significantly reduce the viability of various cancer cell lines .

- Mechanism of Action : The inhibition occurs via an ATP-competitive mechanism, similar to other known benzimidazole derivatives. Kinetic studies have shown promising IC50 values in the nanomolar range for inhibiting cancer cell growth .

Table of Biological Activities

Case Study: CK2 Inhibition

A significant study focused on the inhibition of CK2 by this compound revealed its potential as a therapeutic agent in oncology. The compound was tested against human cancer cell lines with results indicating:

- An IC50 value of approximately 0.09 µM against CK2.

- Enhanced selectivity compared to other benzimidazole derivatives.

This suggests that modifications to the benzimidazole core can lead to compounds with improved potency and selectivity against specific kinases involved in cancer progression .

Propiedades

IUPAC Name |

1,5,6-trimethylbenzimidazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H12N2/c1-7-4-9-10(5-8(7)2)12(3)6-11-9/h4-6H,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LMAVJMARZPTUQH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC2=C(C=C1C)N(C=N2)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H12N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

160.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.